Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate

Catalog No.
S14028490
CAS No.
M.F
C11H8Cl2N2O2
M. Wt
271.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carb...

Product Name

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate

IUPAC Name

methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-11(16)6-2-3-7-8(4-6)14-9(5-12)15-10(7)13/h2-4H,5H2,1H3

InChI Key

FWUKUOWCDLVQRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)CCl)Cl

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate is a heterocyclic organic compound belonging to the quinazoline family. It features a quinazoline ring structure with several substituents, including a methyl group, two chlorine atoms, and a carboxylate group. The molecular formula of this compound is C10H8Cl2N2O2C_{10}H_{8}Cl_{2}N_{2}O_{2}, and its unique structural features contribute to its notable chemical properties and biological activities. Quinazolines are recognized for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Typical of quinazoline derivatives. These include:

  • Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, allowing for the formation of different derivatives.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, which enables the construction of more complex molecular architectures.

This compound exhibits significant biological activity, particularly in the context of cancer research. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell signaling pathways that regulate cancer progression. Additionally, methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate has shown promise in developing antiviral and antibacterial agents, making it a valuable candidate for drug development .

The synthesis of methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate typically involves several steps:

  • Formation of the Quinazoline Ring: The initial step often includes the cyclization of appropriate precursors, such as o-aminobenzoic acids, under specific reaction conditions.
  • Chloromethylation: Chloromethylation can be achieved using chloromethyl methyl ether or similar reagents.
  • Carboxylation: The introduction of the carboxylate group may involve reactions with carbon dioxide or carboxylic acids under suitable conditions .

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate has several applications, particularly in medicinal chemistry:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical compounds.
  • Anticancer Research: Its potential as an anticancer agent makes it a subject of interest in drug discovery efforts.
  • Antiviral and Antibacterial Agents: Research indicates its utility in developing new antiviral and antibacterial therapies .

Studies have demonstrated that methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate interacts with specific enzymes and proteins, affecting their activity. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This mechanism is crucial for its potential therapeutic effects against various diseases .

Several compounds share structural similarities with methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-2-methylquinazolineContains a methyl group at position 2Lacks the chloromethyl and carboxylate groups
2-(Chloromethyl)-4-methylquinazolineMethyl group at position 4; chloromethyl at 2Different substitution pattern affecting reactivity
6-Chloro-2-(chloromethyl)-4-phenylquinazolinePhenyl group at position 4Different aromatic system influencing biological activity
4-ChloroquinazolineSimplified structure without additional substituentsLess complex reactivity profile compared to the target compound

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate stands out due to its specific substitution pattern that enhances its reactivity and biological activity compared to these similar compounds .

Multi-Step Organic Synthesis Approaches

The synthesis of methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate typically begins with anthranilic acid derivatives or substituted isatin precursors. A common route involves the condensation of anthranilic acid with chloroacetyl chloride to form N-acyl anthranilic acid intermediates. Subsequent cyclization under acetic anhydride yields benzoxazinone intermediates, which undergo nucleophilic attack by hydrazine hydrate or ammonium acetate to form the quinazoline core.

For example, in the synthesis of analogous chloromethyl-substituted quinazolines, chloroacetyl chloride serves a dual role: it introduces the chloromethyl group and facilitates ring closure through intramolecular nucleophilic substitution. This mechanism is critical for forming the 2-chloromethyl substituent, as demonstrated in the production of 2-chloromethyl-4-methylquinazoline intermediates for linagliptin. Key steps include:

  • Condensation: Anthranilic acid reacts with chloroacetyl chloride to form N-chloroacetylanthranilic acid.
  • Cyclization: Treatment with acetic anhydride promotes benzoxazinone formation.
  • Chlorination: Phosphorus trichloride or oxychloride introduces additional chlorine substituents.
  • Esterification: Methanol or methylating agents convert carboxylic acid intermediates to the methyl ester.

A comparative analysis of synthetic routes (Table 1) highlights the impact of starting materials on yield and purity. For instance, using o-aminoacetophenone with chloroacetonitrile under hydrogen chloride catalysis achieves higher yields (75–85%) compared to phosphorus-based methods (50–60%).

Table 1. Comparative Yields of Chloromethylquinazoline Synthesis Routes

Starting MaterialsReagentsYield (%)Reference
o-AminoacetophenoneChloroacetonitrile, HCl85
Anthranilic acidChloroacetyl chloride72
5-Methyl-1H-benzo[e]diazepin-2(3H)-onePOCl₃58

Catalytic Systems and Reaction Optimization

Transition-metal catalysts have revolutionized quinazoline synthesis by enabling C–H activation and tandem cyclization. Cobalt complexes, such as CpCo(CO)I₂, facilitate direct C–H amidation and cyclization of *N-sulfinylimines with dioxazolones, achieving yields up to 99%. This method avoids pre-functionalized substrates and streamlines the synthesis of multi-substituted quinazolines.

Copper catalysts also play a pivotal role. For example, CuBr-mediated coupling of (2-bromophenyl)methylamines with amidine hydrochlorides in DMSO at 100°C produces quinazolines in 40–99% yields. The mechanism involves oxidative addition of the bromoarene to Cu(I), followed by reductive elimination to form the C–N bond (Scheme 1).

Scheme 1. Proposed Copper-Catalyzed Mechanism for Quinazoline Formation

  • CuBr coordinates with (2-bromophenyl)methylamine, forming a Cu(I) complex.
  • Oxidative addition generates a Cu(III) intermediate.
  • Base-assisted coupling with amidine yields N-arylated species.
  • Reductive elimination releases the quinazoline product.

Reaction optimization studies emphasize the importance of solvent polarity and temperature. Polar aprotic solvents like DMSO enhance catalyst stability, while temperatures above 80°C accelerate cyclization kinetics.

Green Chemistry Strategies in Heterocyclic Formation

Recent advances prioritize atom economy and reduced toxicity. A notable example is the pH-sensitive cyclization of isatin-7-carboxylic acid derivatives at room temperature, which eliminates the need for high-energy reagents. This method employs water as a co-solvent and achieves quinazoline yields of 48–99% while minimizing waste.

Another green approach uses manganese catalysts (e.g., Mn(CO)₅Br) for dehydrogenative annulation of 2-aminobenzyl alcohols with primary amides. The process generates H₂ as the only byproduct and operates under mild conditions (60–100°C). Key advantages include:

  • Catalyst recyclability: Manganese complexes remain active for up to five cycles.
  • Solvent selection: Ethanol or ethyl acetate replaces halogenated solvents.
  • Waste reduction: 85–90% atom efficiency compared to traditional methods.

Table 2. Green Metrics for Quinazoline Synthesis Methods

MethodCatalystSolventTemperature (°C)Atom Efficiency (%)
Mn-catalyzed annulationMn(CO)₅BrEthanol8088
pH-sensitive cyclizationNoneH₂O/EtOH2592
Co-catalyzed C–H activationCp*Co(CO)I₂DCE10078

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

269.9962829 g/mol

Monoisotopic Mass

269.9962829 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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